
3-Hydroxydecanoyl (R)-Carnitine Inner Salt (Mixture of Diastereomers)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxydecanoyl ®-Carnitine Inner Salt (Mixture of Diastereomers) is a compound that belongs to the class of acylcarnitines. Acylcarnitines are esters of carnitine and fatty acids, playing a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. This compound is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxydecanoyl ®-Carnitine Inner Salt involves the esterification of ®-carnitine with 3-hydroxydecanoyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the desired diastereomers. Techniques such as high-performance liquid chromatography (HPLC) may be employed to separate and purify the diastereomers .
化学反応の分析
Types of Reactions
3-Hydroxydecanoyl ®-Carnitine Inner Salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester linkage can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Acidic or basic hydrolysis conditions can be employed.
Major Products Formed
Oxidation: Formation of 3-ketodecanoyl ®-Carnitine.
Reduction: Formation of 3-hydroxydecanoyl ®-Carnitine.
Substitution: Formation of decanoic acid and ®-Carnitine.
科学的研究の応用
3-Hydroxydecanoyl ®-Carnitine Inner Salt has various applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of acylcarnitines.
Biology: Studied for its role in fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and mitochondrial diseases.
Industry: Utilized in the development of nutritional supplements and pharmaceuticals.
作用機序
The mechanism of action of 3-Hydroxydecanoyl ®-Carnitine Inner Salt involves its role in the transport of fatty acids into the mitochondria. It facilitates the entry of long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation to produce energy. The compound interacts with carnitine acyltransferase enzymes, which catalyze the transfer of the acyl group from coenzyme A to carnitine.
類似化合物との比較
Similar Compounds
3-Hydroxyhexadecanoylcarnitine: Another acylcarnitine with a longer fatty acid chain.
3-Hydroxybutyrylcarnitine: A shorter-chain acylcarnitine involved in ketone body metabolism.
Uniqueness
3-Hydroxydecanoyl ®-Carnitine Inner Salt is unique due to its specific chain length and the presence of a hydroxyl group, which influences its metabolic role and biochemical properties. Its mixture of diastereomers also adds complexity to its stereochemistry and biological activity .
特性
分子式 |
C17H34NO5+ |
|---|---|
分子量 |
332.5 g/mol |
IUPAC名 |
[(2R)-3-carboxy-2-(3-hydroxydecanoyloxy)propyl]-trimethylazanium |
InChI |
InChI=1S/C17H33NO5/c1-5-6-7-8-9-10-14(19)11-17(22)23-15(12-16(20)21)13-18(2,3)4/h14-15,19H,5-13H2,1-4H3/p+1/t14?,15-/m1/s1 |
InChIキー |
VCRSQDIROUELAR-YSSOQSIOSA-O |
異性体SMILES |
CCCCCCCC(CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C)O |
正規SMILES |
CCCCCCCC(CC(=O)OC(CC(=O)O)C[N+](C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


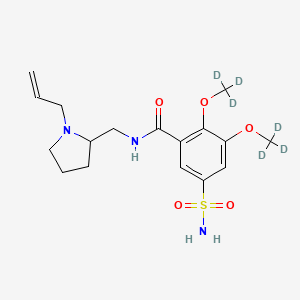

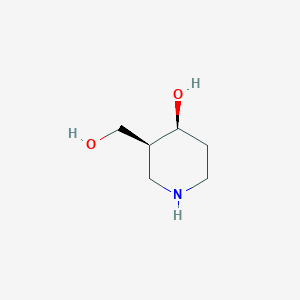
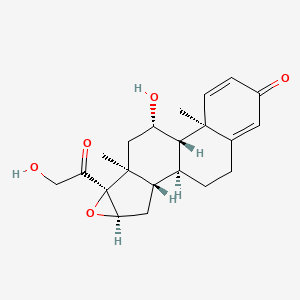
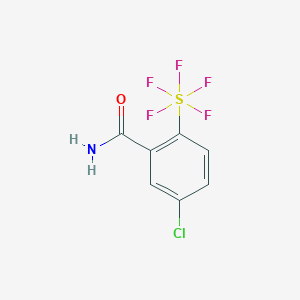
![tert-butyl 2-[3-(2H-1,2,3,4-tetrazol-5-yl)-1H-indol-1-yl]acetate](/img/structure/B13450475.png)
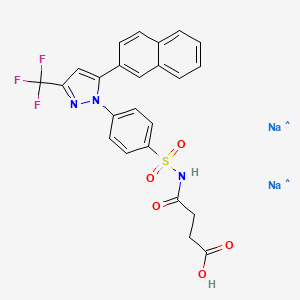

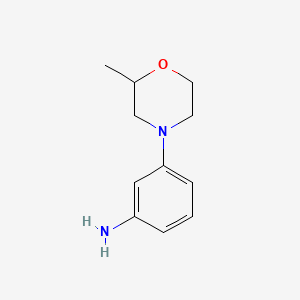
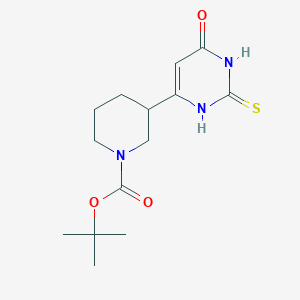
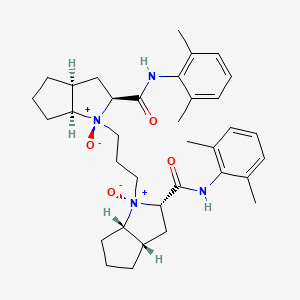
![6-Bromo-2-chloropyrazolo[1,5-A]pyrimidine](/img/structure/B13450515.png)
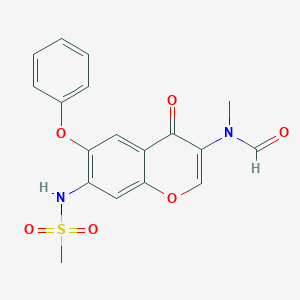
![Methyl2-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B13450530.png)
